(2-Chloropyridin-3-yl)-(3,5-dimethylpiperidin-1-yl)methanone
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Overview
Description
(2-Chloropyridin-3-yl)-(3,5-dimethylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C13H17ClN2O. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes a piperidine ring substituted with two methyl groups and a carbonyl group attached to the pyridine ring through a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-3-yl)-(3,5-dimethylpiperidin-1-yl)methanone typically involves the reaction of 2-chloropyridine with 3,5-dimethylpiperidine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosphoryl chloride and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-3-yl)-(3,5-dimethylpiperidin-1-yl)methanone undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while oxidation reactions can produce N-oxides.
Scientific Research Applications
(2-Chloropyridin-3-yl)-(3,5-dimethylpiperidin-1-yl)methanone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials, including agrochemicals and polymers
Mechanism of Action
The mechanism of action of (2-Chloropyridin-3-yl)-(3,5-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-[(3-methylpiperidin-1-yl)carbonyl]pyridine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
2-Chloropyridine: A simpler compound with a chlorine atom attached to the pyridine ring.
3,5-Dimethylpiperidine: A piperidine derivative with two methyl groups attached to the ring
Uniqueness
(2-Chloropyridin-3-yl)-(3,5-dimethylpiperidin-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C13H17ClN2O |
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Molecular Weight |
252.74 g/mol |
IUPAC Name |
(2-chloropyridin-3-yl)-(3,5-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H17ClN2O/c1-9-6-10(2)8-16(7-9)13(17)11-4-3-5-15-12(11)14/h3-5,9-10H,6-8H2,1-2H3 |
InChI Key |
ZEALNMCHIAYMLP-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)C |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)C |
Origin of Product |
United States |
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